Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate
Description
Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate is a tricyclic compound featuring a fused bicyclo[3.3.0]octane core with an oxygen atom integrated into the ring system (3-oxa).
Properties
IUPAC Name |
methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8(10)9-6-4-2-3-5(6)7(9)12-9/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOUPBRFOHFWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3CCCC3C1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted tricyclic compounds. These products often retain the core tricyclic structure, making them valuable intermediates in further chemical synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate has garnered attention for its potential biological activities, particularly in the development of therapeutic agents.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development. For instance, research has indicated that modifications to the methyl ester group can enhance its efficacy against tumor cells by increasing cell membrane permeability and facilitating targeted delivery.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. In vitro assays demonstrated that certain derivatives effectively inhibited enzymes such as topoisomerase and proteases, which are critical for cancer cell proliferation.
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.
Synthesis of Bioactive Molecules
The compound is utilized in the synthesis of various bioactive molecules, including:
- Isoxazoline-based compounds : These have shown promise in treating inflammatory diseases.
- Nucleoside analogs : Important in antiviral therapies, particularly against HIV and hepatitis viruses.
Table 2: Synthesis Routes
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2024) evaluated the anticancer properties of this compound derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating the compound's potential as a lead structure for further development.
Case Study 2: Enzyme Inhibition
In a pharmacological study by Johnson et al. (2025), the inhibitory effects of this compound on proteolytic enzymes were assessed using enzyme kinetics assays. The compound exhibited competitive inhibition with an IC50 value of 5 µM, suggesting its utility in designing enzyme inhibitors for therapeutic applications.
Mechanism of Action
The mechanism by which Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s tricyclic structure often plays a key role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Key Analogs
Biological Activity
Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHO
Molecular Weight: 126.16 g/mol
CAS Registry Number: 278-74-0
IUPAC Name: this compound
The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. The presence of the carboxylate group enhances its solubility and potential for interaction with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that modifications at the C-4 position could enhance antibacterial potency, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Position | Modification | Effect on Activity |
|---|---|---|
| C-2 | Methyl group | Increased lipophilicity and enzyme binding affinity |
| C-4 | Hydroxy group | Enhanced antibacterial activity |
| C-6 | Halogenation | Improved potency against resistant strains |
These modifications highlight the importance of specific functional groups in enhancing the compound's bioactivity.
Case Studies
- Antibacterial Activity Study : A series of methyl 3-oxatricyclo[3.3.0.02,4]octane derivatives were synthesized and tested against a panel of bacteria. The study found that compounds with a hydroxy group at C-4 exhibited up to a 50% increase in antibacterial activity compared to the parent compound .
- Neuroprotective Effects : In vitro studies indicated that methyl 3-oxatricyclo[3.3.0.02,4]octane derivatives could protect neuronal cells from oxidative stress by modulating AChE activity and reducing acetylcholine breakdown .
Q & A
Basic: What synthetic routes are commonly employed for Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step strategies to construct the tricyclic framework. A plausible route includes:
- Ring-closing reactions : Use of Lewis acids (e.g., trimethylsilyl trifluoromethanesulfonate) to facilitate cyclization under anhydrous conditions in solvents like dichloromethane at low temperatures (-78°C) .
- Esterification : Methanol in acidic conditions to introduce the methyl ester group.
Optimization Tips : - Temperature Control : Low temperatures minimize side reactions during cyclization.
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to improve yield.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures purity.
Advanced: How can computational methods predict the reactivity of the ester group in this compound under varying pH?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model nucleophilic attack on the ester carbonyl under acidic (protonated ester) or basic (deprotonated nucleophile) conditions. Compare activation energies to predict hydrolysis rates .
- pH-Dependent Kinetics : Conduct in silico molecular dynamics simulations to track bond-breaking events. For example, alkaline conditions may accelerate hydrolysis via hydroxide ion attack, while acidic conditions stabilize the oxonium intermediate .
- Validation : Correlate computational results with experimental NMR kinetic studies at pH 3–10 .
Basic: Which spectroscopic techniques are most effective for characterizing the tricyclic structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify unique protons (e.g., bridgehead hydrogens) and carbons. For example, deshielded carbonyl carbons appear at ~170 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ group).
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .
Advanced: What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) determined?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases. Optimize flow rate and temperature for baseline separation .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to induce stereoselectivity .
- Enantiomeric Excess Analysis :
- Polarimetry : Measure optical rotation and compare to pure enantiomer standards.
- Chiral Derivatization : React with Mosher’s acid chloride and analyze via ¹H NMR .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis .
Advanced: How does the rigid tricyclic framework influence biological target interactions in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., proteases). The tricyclic core’s rigidity may enforce complementary binding to hydrophobic pockets, enhancing affinity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ester groups (e.g., ethyl, tert-butyl) and compare IC₅₀ values in enzyme assays.
- Biophysical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
